tert-Butyl 3-(2-iodophenyl)-3-oxopropanoate
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Overview
Description
tert-Butyl 3-(2-iodophenyl)-3-oxopropanoate is an organic compound that features a tert-butyl ester group, an iodophenyl group, and a ketone functionality. This compound is of interest in organic synthesis due to its potential reactivity and utility in forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-iodophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-iodophenyl)-3-oxopropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-iodophenyl)-3-oxopropanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of new aryl or alkyl derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
tert-Butyl 3-(2-iodophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the study of biological pathways and mechanisms due to its reactivity and functional groups.
Medicine: May serve as a precursor for the synthesis of bioactive compounds with therapeutic potential.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-iodophenyl)-3-oxopropanoate depends on the specific reactions it undergoes. For example, in a Suzuki-Miyaura coupling reaction, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The iodine atom acts as a leaving group, facilitating the formation of new bonds with other nucleophiles or electrophiles.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-bromophenyl)-3-oxopropanoate
- tert-Butyl 3-(2-chlorophenyl)-3-oxopropanoate
- tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate
Uniqueness
tert-Butyl 3-(2-iodophenyl)-3-oxopropanoate is unique due to the presence of the iodine atom, which is a good leaving group and can participate in various substitution reactions. This makes it a versatile intermediate in organic synthesis compared to its bromine, chlorine, or fluorine analogs.
Properties
Molecular Formula |
C13H15IO3 |
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Molecular Weight |
346.16 g/mol |
IUPAC Name |
tert-butyl 3-(2-iodophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C13H15IO3/c1-13(2,3)17-12(16)8-11(15)9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3 |
InChI Key |
IKJVKMDDZWFAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
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